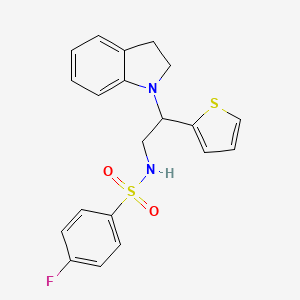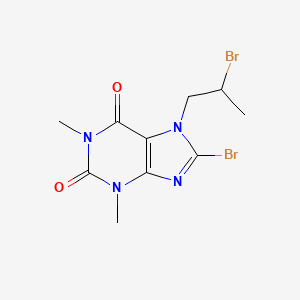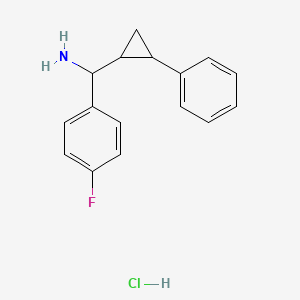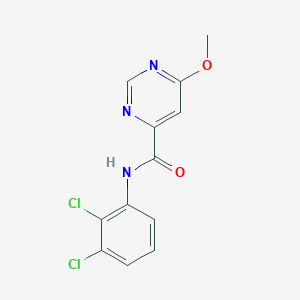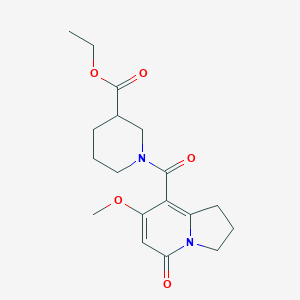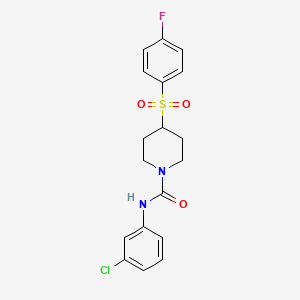
N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds known for their antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as sulfonyl groups and chlorophenyl rings are common in the synthesis of antimicrobial agents. These structural features are often key in the interaction with biological targets and can influence the efficacy of the compounds against various pathogens.
Synthesis Analysis
The synthesis of related compounds involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method suggests a possible route for the synthesis of N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, which may involve similar reagents and conditions. The synthesis is characterized by techniques such as 1H-NMR, IR, and elemental analysis, ensuring the purity and confirmation of the chemical structure.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of sulfonyl and chlorophenyl groups, which are crucial for their biological activity. The molecular structure is typically confirmed using spectroscopic methods such as NMR and IR, which provide detailed information about the molecular framework and the nature of the substituents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic center, such as a sulfonyl chloride. The presence of a base, such as triethylamine, is essential to scavenge the acid produced during the reaction and to drive the reaction to completion .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl and chlorophenyl groups can affect the solubility, stability, and reactivity of the compounds. These properties are important for the compounds' antimicrobial activity, as they determine how well the compounds can penetrate biological membranes and reach their target sites within microbial cells .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Alzheimer’s Disease
One study discusses the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including structures related to the compound of interest, to evaluate new drug candidates for Alzheimer’s disease. These compounds were synthesized through a series of reactions and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s treatment. The study highlights the potential of these compounds in medicinal chemistry for developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Catalytic Activity and Chemical Synthesis
Another application area is in catalysis, where related compounds, such as l-Piperazine-2-carboxylic acid-derived N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This process is significant in organic synthesis, offering a method to achieve high yields and enantioselectivities for a broad range of substrates. Such studies contribute to the development of new, more efficient synthetic pathways in chemical manufacturing (Wang et al., 2006).
Anticancer Activity
Research into novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity also highlights the relevance of sulfonamide and piperidine structures in developing new therapeutic agents. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising activity profiles. Such studies underline the importance of structural analogues of "N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide" in the search for novel anticancer drugs (Szafrański & Sławiński, 2015).
Antibacterial Applications
The synthesis and screening of antibacterial activity of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus represent another critical area of application. These compounds, which include piperidine and sulfonyl moieties, were evaluated for their effectiveness against various bacterial strains, contributing to the ongoing search for new antibacterial agents. Such research is crucial in the context of rising antibiotic resistance and the need for new antibiotics (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-13-2-1-3-15(12-13)21-18(23)22-10-8-17(9-11-22)26(24,25)16-6-4-14(20)5-7-16/h1-7,12,17H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRKLHIFSTJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

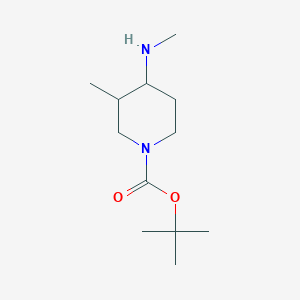
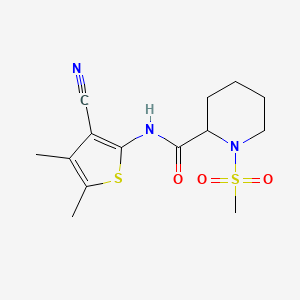
![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)
